molecular formula C22H40O2Si B8278334 octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one

octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one

Cat. No. B8278334
M. Wt: 364.6 g/mol
InChI Key: DYLKEUQQJKRJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one is a useful research compound. Its molecular formula is C22H40O2Si and its molecular weight is 364.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one

Molecular Formula

C22H40O2Si

Molecular Weight

364.6 g/mol

IUPAC Name

1-(5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

InChI

InChI=1S/C22H40O2Si/c1-16(11-12-17(2)21(3,4)24-25(6,7)8)18-13-14-19-20(23)10-9-15-22(18,19)5/h11-12,16-19H,9-10,13-15H2,1-8H3

InChI Key

DYLKEUQQJKRJKM-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(C)C(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 200.0 mg (0.679 mmol) of [1R-[1α-(1R*,2E,4S*),3aβ,7aα]]-octahydro-1-(5-hydroxy-1,4,5-trimethyl-2-hexenyl)-7a-methyl-4H-inden-4-one in 10 mL of dry methylene chloride was treated with 0.4 mL (2.726 mmol) of N-(trimethylsilyl)imidazole and the resulting mixture stirred at room temperature, under argon, for 18 hours. It was then treated with 1 mL of water, stirred for an additional 30 minutes then diluted with methylene chloride. The organic phase was separated, washed with water and brine, dried and evaporated to dryness. The residue obtained was purified by rapid filtration through a short silica gel column, eluted with hexane-ethyl acetate (5:1) to give 214.0 mg (84% yield) of pure [1R-[1α-(1R*,2E,4S*),3aβ,7aα]]-octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one, as a thick, colorless oil.
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